5-AIQ PARP-1 Inhibitory Potency: 5.6-Fold Differential Compared to 3-Substituted Analog
In a direct head-to-head comparison of in vitro PARP-1 inhibition, 5-AIQ (5-amino-6-isoquinolinol) exhibited an IC50 of 1.6 μM, whereas its 3-methyl-substituted analog (5-amino-3-methylisoquinolin-1-one) demonstrated enhanced potency with an IC50 of 0.23 μM, representing a 5.6-fold difference in inhibitory activity [1]. Both compounds were evaluated as water-soluble hydrochloride salts under identical assay conditions. This study further confirmed that all 3-substituted analogs retained the hallmark water solubility (>1% w/v as HCl salts) characteristic of the 5-AIQ scaffold, underscoring that potency modifications can be achieved without compromising the favorable physicochemical properties of the core structure [1].
| Evidence Dimension | PARP-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.6 μM (PARP-1) |
| Comparator Or Baseline | 5-amino-3-methylisoquinolin-1-one: 0.23 μM (PARP-1) |
| Quantified Difference | 5.6-fold lower potency for 5-AIQ relative to 3-methyl analog |
| Conditions | In vitro PARP-1 inhibition assay; compounds evaluated as water-soluble hydrochloride salts |
Why This Matters
This quantifies the SAR baseline for researchers designing derivative libraries or requiring a reference PARP inhibitor with defined, moderate potency rather than maximal inhibition.
- [1] Woon, E. C., Sunderland, P. T., Paine, H. A., Lloyd, M. D., Thompson, A. S., & Threadgill, M. D. (2013). One-pot tandem Hurtley-retro-Claisen-cyclisation reactions in the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one (5-AIQ), a water-soluble inhibitor of PARPs. Bioorganic & Medicinal Chemistry, 21(17), 5218-5227. View Source
